REACTION_CXSMILES
|
[NH2-:1].[Na+].N.[CH2:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH2:5][CH:6]([CH3:8])[CH3:7].[H][H]>O.C1(C)C(C)=CC=CC=1>[CH2:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH2:5][CH:6]([CH3:8])[CH3:7].[NH2:1][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[N:10]=1.[CH2:4]([C:9]1[N:10]=[C:11]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[N:1]=2)[CH:12]=[CH:13][CH:14]=1)[CH2:5][CH:6]([CH3:8])[CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 cc, three-neck flask, equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
A thermometer and reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
Under reflux
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
was 140°-146° C
|
Type
|
CUSTOM
|
Details
|
The oil layer was separated at room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 22 cc of xylene
|
Type
|
EXTRACTION
|
Details
|
The oil layer and xylene extract
|
Type
|
DISTILLATION
|
Details
|
were distilled through a Vigreaux column
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol | |
AMOUNT: MASS | 15.3 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=C1)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 8.2% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)C1=CC=CC(=N1)C1=NC(=CC=C1)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-:1].[Na+].N.[CH2:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH2:5][CH:6]([CH3:8])[CH3:7].[H][H]>O.C1(C)C(C)=CC=CC=1>[CH2:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH2:5][CH:6]([CH3:8])[CH3:7].[NH2:1][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[N:10]=1.[CH2:4]([C:9]1[N:10]=[C:11]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[N:1]=2)[CH:12]=[CH:13][CH:14]=1)[CH2:5][CH:6]([CH3:8])[CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 cc, three-neck flask, equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
A thermometer and reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
Under reflux
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
was 140°-146° C
|
Type
|
CUSTOM
|
Details
|
The oil layer was separated at room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 22 cc of xylene
|
Type
|
EXTRACTION
|
Details
|
The oil layer and xylene extract
|
Type
|
DISTILLATION
|
Details
|
were distilled through a Vigreaux column
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol | |
AMOUNT: MASS | 15.3 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=C1)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 8.2% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)C1=CC=CC(=N1)C1=NC(=CC=C1)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |